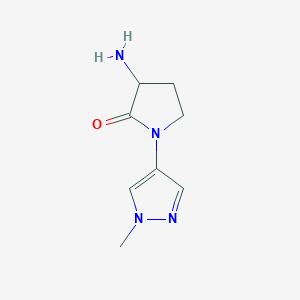

3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Descripción

Propiedades

IUPAC Name |

3-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-11-5-6(4-10-11)12-3-2-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVXTNFZOMLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2CCC(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Attachment of the Pyrrolidinone Moiety: The pyrazole derivative is then reacted with a suitable pyrrolidinone precursor, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, often employing continuous flow reactors for better control over reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Oxo derivatives of the pyrazole or pyrrolidinone rings.

Reduction: Reduced forms of the pyrazole or pyrrolidinone rings.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Molecular Formula: CHNO

Molecular Weight: 180.21 g/mol

CAS Number: 1315365-07-1

IUPAC Name: 3-amino-1-(1-methyl-1H-pyrazol-4-yl)-2-pyrrolidinone

The compound features a pyrrolidinone ring substituted with an amino group and a pyrazole moiety, which contributes to its biological activity.

Pharmaceutical Applications

The compound has shown promise in various pharmaceutical applications:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been studied for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Some studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Agrochemical Applications

In the field of agrochemicals, the compound has been investigated for its potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemical agents that can effectively target pests while minimizing environmental impact.

Material Sciences

3-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has applications in material sciences, particularly in the development of polymers and coatings. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.

Data Table: Summary of Applications

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of 3-amino-pyrrolidinones, demonstrating significant anticancer activity against breast cancer cell lines. The study highlighted the compound's mechanism of action involving the inhibition of specific kinases involved in cell proliferation .

Case Study 2: Agrochemical Development

Another research project focused on the synthesis of novel agrochemical agents based on the structure of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. Field trials indicated promising results in pest control efficacy while maintaining low toxicity to non-target organisms .

Mecanismo De Acción

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.

Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways.

Comparación Con Compuestos Similares

Comparative Data Table

| Compound Name | Molecular Formula | Key Substituents | Hydrogen-Bonding Sites | LogP* (Predicted) |

|---|---|---|---|---|

| 3-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | C₉H₁₄N₄O | 1-Methylpyrazole, C3 amino | 2 (NH₂, C=O) | 0.8 |

| 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one | C₈H₁₁N₃O | 1-Methylpyrazole at C4 | 1 (C=O) | 1.2 |

| 3-Amino-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one | C₁₄H₁₈N₂O | 2,4,6-Trimethylphenyl | 1 (NH₂) | 2.5 |

| 3-Amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one | C₁₀H₁₆N₄O | C5 methyl, C3 amino | 2 (NH₂, C=O) | 1.1 |

*LogP values estimated using fragment-based methods.

Actividad Biológica

3-Amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS No. 1315365-07-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

The molecular formula of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is with a molecular weight of 180.21 g/mol. It is characterized as a pyrrolidine derivative, which often exhibits significant biological activity due to its structural features.

| Property | Value |

|---|---|

| CAS Number | 1315365-07-1 |

| Molecular Formula | C8H12N4O |

| Molecular Weight | 180.21 g/mol |

| Purity | ≥95% |

| Storage Conditions | Inert atmosphere, Room temperature |

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various pyrrolidine derivatives, including 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain pyrrolidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been tested for antifungal activity. The results demonstrated significant effectiveness against various fungal strains, although specific MIC values were not detailed in the available literature. The structural components of the pyrazole moiety are believed to contribute to this biological activity .

Anticancer Activity

The anticancer potential of 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has been explored in various cancer cell lines. In vitro studies using A549 human lung adenocarcinoma cells revealed that the compound exhibited cytotoxic effects, reducing cell viability significantly compared to control groups. The mechanism of action appears to involve apoptosis induction, although further studies are needed to elucidate the precise pathways involved .

Study on Antimicrobial Properties

A comprehensive study assessed the antimicrobial properties of several pyrrolidine derivatives, including our compound of interest. The research highlighted that structural modifications could enhance or diminish biological activity. For example, the presence of halogen substituents was crucial for enhancing antibacterial efficacy in related compounds .

Cytotoxicity Assessment

In a study comparing various derivatives for anticancer activity, 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one was found to have a moderate cytotoxic effect on A549 cells, with viability dropping to approximately 66% at a concentration of 100 µM after 24 hours . This indicates potential as a lead compound for further development in cancer therapeutics.

Q & A

Basic: What are the common synthetic routes for 3-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. For example:

- Step 1: React a substituted pyrazole with a pyrrolidinone precursor under basic conditions to form the core scaffold. Ethanol or THF is commonly used as a solvent.

- Step 2: Introduce the amino group via reductive amination or nucleophilic substitution. For instance, morpholine and formaldehyde have been employed in analogous syntheses to functionalize heterocyclic amines .

- Purification: Crystallization from ethanol or aqueous mixtures is standard, as seen in pyrazole-pyrrolidinone derivatives (e.g., 82% yield for structurally similar quinazoline analogs) .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR/IR: 1H and 13C NMR in DMSO-d6 resolves amine protons and carbonyl groups. IR confirms C=O (1650–1700 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹). For example, pyrazole-linked quinazolines showed distinct δ 7.2–8.5 ppm (aromatic protons) and δ 2.5–3.5 ppm (pyrrolidinone methyl groups) .

- X-ray Crystallography: Single-crystal analysis determines bond angles and hydrogen-bonding networks. A related compound, (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one, exhibited a planar pyrazole ring with intermolecular N–H···O bonds stabilizing the lattice .

Advanced: How can synthesis yields be optimized for pyrazole-pyrrolidinone derivatives?

Methodological Answer:

Optimization strategies include:

| Factor | Example Conditions | Impact on Yield |

|---|---|---|

| Solvent | Ethanol (reflux) vs. THF | Ethanol improves cyclization efficiency (e.g., 82% vs. 65% yield in quinazoline derivatives) |

| Catalyst | Morpholine/formaldehyde | Enhances amine functionalization via Mannich-type reactions |

| Temperature | Reflux (80°C) vs. RT | Higher temperatures accelerate ring closure but may increase side products . |

Advanced: How to resolve spectral data contradictions in amine-functionalized pyrrolidinones?

Methodological Answer:

Discrepancies in NMR/IR often arise from:

- Tautomerism: The amino group may exhibit dynamic exchange, broadening peaks. Use DMSO-d6 and elevated temperatures (50°C) to sharpen signals .

- Solvate Formation: Crystallize the compound under anhydrous conditions to avoid water-induced shifts, as seen in analogous pyrazole derivatives .

- Impurities: Column chromatography (silica gel, CH₂Cl₂/MeOH) removes byproducts from incomplete cyclization .

Advanced: What strategies modify the pyrrolidinone scaffold to enhance bioactivity?

Methodological Answer:

- Functionalization: Introduce electron-withdrawing groups (e.g., fluorine) at the phenyl ring to improve metabolic stability, as demonstrated in 3-amino-1-(4-fluorophenyl)pyrrolidin-2-one .

- Heterocycle Fusion: Attach morpholine or triazole moieties to the pyrazole ring, enhancing solubility and target binding (e.g., triazole-pyrrolidinone hybrids with antimicrobial activity) .

Basic: What crystallographic parameters influence the compound’s stability?

Methodological Answer:

- Hydrogen Bonding: Strong N–H···O interactions (2.8–3.0 Å) between the pyrrolidinone carbonyl and adjacent NH groups stabilize the crystal lattice .

- Torsion Angles: Planar pyrazole rings (torsion angle < 5°) minimize steric strain, as observed in 4-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino] derivatives .

Advanced: What reaction mechanisms explain the formation of the pyrazole-pyrrolidinone scaffold?

Methodological Answer:

- Stepwise Cyclization: Pyrazole reacts with a diketone precursor via nucleophilic attack, followed by intramolecular dehydration to form the pyrrolidinone ring .

- Mannich Reaction: Secondary amines (e.g., morpholine) facilitate C–N bond formation between the pyrrolidinone and pyrazole, as seen in N-(3-morpholinopropyl)quinazoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.